molecular formula C22H24NOP B12573339 Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- CAS No. 305831-73-6

Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-

Cat. No.: B12573339
CAS No.: 305831-73-6
M. Wt: 349.4 g/mol
InChI Key: FQTUQRHHBFDXCS-QFIPXVFZSA-N
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Description

Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group, which is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific configuration of this compound, with a (1S)-1-(3-methylphenyl)propyl substituent, adds to its distinctiveness and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- typically involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide, followed by trapping with Ph2PCl and subsequent oxidation. The reaction conditions often include the use of reagents such as hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se) for the oxidation step .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, sulfur, and selenium.

    Substitution: It can participate in substitution reactions, particularly involving the phosphorus atom.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide (H2O2), sulfur (S8), selenium (Se).

    Substitution reagents: Ph2PCl for trapping during synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield phosphoryl, phosphorothioyl, and phosphoroselenoyl derivatives .

Scientific Research Applications

Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism by which phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions such as zinc. The molecular structure allows for the formation of seven-membered chelates, which can stabilize the metal center and enhance catalytic activity . The natural bond orbital (NBO) analysis suggests that the stabilization effect provided by orbital interactions is significant in these complexes.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphoryl-phosphinic amide
  • Diphenylphosphorothioyl-phosphinic amide
  • Diphenylphosphoroselenoyl-phosphinic amide

Uniqueness

Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is unique due to its specific (1S)-1-(3-methylphenyl)propyl substituent, which distinguishes it from other phosphinic amides

Properties

CAS No.

305831-73-6

Molecular Formula

C22H24NOP

Molecular Weight

349.4 g/mol

IUPAC Name

(1S)-N-diphenylphosphoryl-1-(3-methylphenyl)propan-1-amine

InChI

InChI=1S/C22H24NOP/c1-3-22(19-12-10-11-18(2)17-19)23-25(24,20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-17,22H,3H2,1-2H3,(H,23,24)/t22-/m0/s1

InChI Key

FQTUQRHHBFDXCS-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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